Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-
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Overview
Description
Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- is a complex organic compound with the molecular formula C13H13NO4 It is known for its unique structure, which includes a pentanoic acid backbone and a 1,3-dioxo-2H-isoindol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- typically involves the reaction of 1,3-dihydro-1,3-dioxo-2H-isoindole with a suitable pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-pentanoic acid
- 5-Oxo-5-(4-phenyl-1-piperazinyl)pentanoic acid
- 2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
Uniqueness
Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- is unique due to its specific combination of a pentanoic acid backbone and a 1,3-dioxo-2H-isoindol-2-yl moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Biological Activity
Pentanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-, (2S)- (CAS No. 688031-84-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other relevant pharmacological effects.
- Molecular Formula : C14H15NO5
- Molecular Weight : 277.27 g/mol
- CAS Number : 688031-84-7
Antimicrobial Activity
Research indicates that derivatives of pentanoic acid exhibit significant antimicrobial properties. In a study examining various compounds, it was found that certain derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 62.5 µg/mL |
Escherichia coli | 78.12 µg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antiproliferative Effects
The antiproliferative activity of pentanoic acid derivatives has been investigated in various cancer cell lines. A notable study reported the following IC50 values for two different cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical Cancer) | 226 |
A549 (Lung Cancer) | 242.52 |
These results indicate that the compound can inhibit cell proliferation in cancerous cells, suggesting potential applications in cancer therapy .
The biological activity of pentanoic acid derivatives may be attributed to their ability to interact with specific cellular targets. For instance, in silico studies have shown that certain flavonoid derivatives derived from similar structures can bind to proteins involved in bacterial resistance mechanisms, such as the AgrA protein in Staphylococcus aureus . This suggests a potential mechanism where the compound could disrupt bacterial communication and virulence.
Study on Antimicrobial Efficacy
In a comparative study involving various plant extracts and their derivatives, pentanoic acid derivatives were tested against common pathogens. The results highlighted their superior efficacy compared to standard antibiotics, particularly in resistant strains. The study emphasized the importance of exploring plant-derived compounds for developing new antimicrobial agents .
Cancer Cell Proliferation Inhibition Study
A separate investigation focused on the antiproliferative effects of pentanoic acid derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction . This positions them as promising candidates for further development in oncology.
Properties
CAS No. |
688031-84-7 |
---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoic acid |
InChI |
InChI=1S/C14H15NO5/c1-8(2)7-11(14(18)19)20-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
MDMVYIQIEZUFLJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C)CC(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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